molecular formula C13H13NO B100162 3-(4-Methylphenoxy)aniline CAS No. 17823-94-8

3-(4-Methylphenoxy)aniline

Cat. No. B100162
CAS RN: 17823-94-8
M. Wt: 199.25 g/mol
InChI Key: HLQWPXCRYYEKRE-UHFFFAOYSA-N
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Description

“3-(4-Methylphenoxy)aniline” is an organic compound. It has a molecular weight of 229.28 . The compound is stored in a refrigerator and shipped at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Methylphenoxy)aniline” is 1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(4-Methylphenoxy)aniline” is a white to brown solid . It is stored at +4°C .

Scientific Research Applications

Sensor Development for Biomarker Detection

A study by Jin and Yan (2021) highlights the use of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for detecting 4-Aminophenol (4-AP), a biomarker of aniline. This framework shows promise for monitoring 4-AP concentrations in human urine, aiding in the screening and pre-diagnosis of health conditions (Jin & Yan, 2021).

Catalytic Oxidation in Environmental Cleanup

Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, demonstrating their effectiveness in removing phenol and aniline from aqueous solutions. This research contributes to environmental cleanup technologies (Zhang et al., 2009).

Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of novel compounds derived from aniline or related structures. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, indicating its potential for various applications due to its high yield and environmental friendliness (Wen Zi-qiang, 2007). Similarly, Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, which is robust and suitable for industrial production (Zhang Qingwen, 2011).

Electrochromic Materials Development

Li et al. (2017) synthesized four novel donor–acceptor systems incorporating aniline units, which were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

Metal Complex Formation for Chemical Analysis

Osowole's (2011) research involves creating metal(II) thiophenyl Schiff base complexes with 4-(Thiophen-3-yl)-aniline, which are characterized for their magnetic and thermal properties, contributing to the field of inorganic chemistry (Osowole, 2011).

Enzymatic Studies in Drug Metabolism

Kawalek and Lu (1972) studied the hydroxylation of aniline in a reconstituted liver microsomal enzyme system, revealing insights into drug metabolism and the role of cytochromes in biochemical processes (Kawalek & Lu, 1972).

Safety And Hazards

“3-(4-Methylphenoxy)aniline” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQWPXCRYYEKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Reinhard, JL Wang, RC Durley… - Journal of medicinal …, 2003 - ACS Publications
A novel series of substituted N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)-trifluoro-3-amino-2-propanols is described which potently and reversibly inhibit cholesteryl …
Number of citations: 57 pubs.acs.org

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